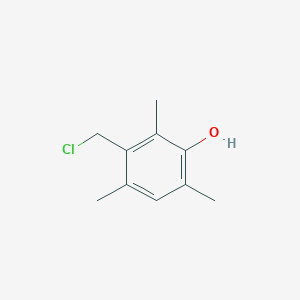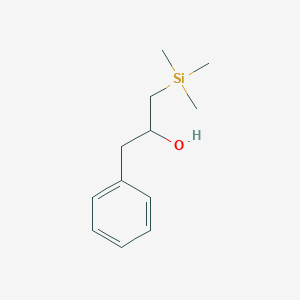
Cyclohexanamine, N-cyclohexyl-, phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexanamine, N-cyclohexyl-, phosphate is an organic compound with the molecular formula C12H23N. It is also known by other names such as dicyclohexylamine and N-cyclohexylcyclohexanamine . This compound belongs to the class of aliphatic amines and is characterized by its colorless liquid form and fishy odor .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclohexanamine, N-cyclohexyl-, phosphate can be synthesized through the hydrogenation of aniline using cobalt- or nickel-based catalysts . Another method involves the alkylation of ammonia using cyclohexanol . These methods are typically conducted under controlled conditions to ensure the purity and yield of the final product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale hydrogenation processes. The use of high-pressure reactors and efficient catalysts is crucial to achieve high yields and maintain the quality of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexanamine, N-cyclohexyl-, phosphate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: The compound can be reduced to form simpler amines or other reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxygen or ozone for oxidation, and halogens or alkyl halides for substitution reactions. These reactions are typically conducted under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone, while reduction can produce simpler amines .
Applications De Recherche Scientifique
Cyclohexanamine, N-cyclohexyl-, phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a catalyst in polymerization processes.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and other proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.
Industry: It is used in the production of rubber chemicals, corrosion inhibitors, and other industrial products
Mécanisme D'action
The mechanism of action of cyclohexanamine, N-cyclohexyl-, phosphate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific pathways, depending on its concentration and the biological context. These interactions can lead to various physiological effects, including changes in cellular metabolism and signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexylamine: This compound is similar in structure but lacks the additional cyclohexyl group.
Dicyclohexylamine: Another similar compound with two cyclohexyl groups attached to the nitrogen atom.
Uniqueness
Cyclohexanamine, N-cyclohexyl-, phosphate is unique due to its specific molecular structure, which allows it to interact with a wide range of chemical and biological systems. Its versatility in various reactions and applications makes it a valuable compound in both research and industrial settings .
Propriétés
Numéro CAS |
54941-49-0 |
|---|---|
Formule moléculaire |
C12H26NO4P |
Poids moléculaire |
279.31 g/mol |
Nom IUPAC |
N-cyclohexylcyclohexanamine;phosphoric acid |
InChI |
InChI=1S/C12H23N.H3O4P/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5(2,3)4/h11-13H,1-10H2;(H3,1,2,3,4) |
Clé InChI |
XQCCNEVAQOEEQW-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)NC2CCCCC2.OP(=O)(O)O |
Numéros CAS associés |
68052-37-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


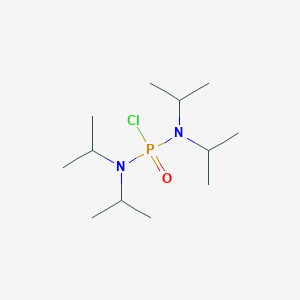
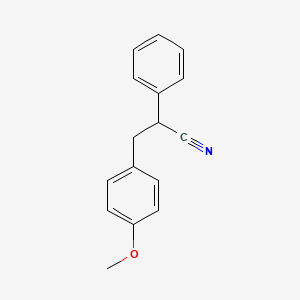
![[(Butylsulfonyl)methyl]benzene](/img/structure/B11956098.png)


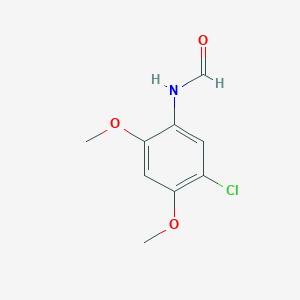
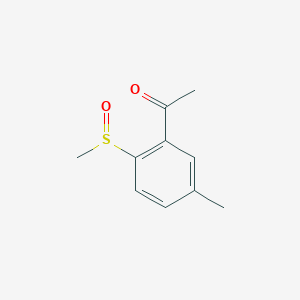
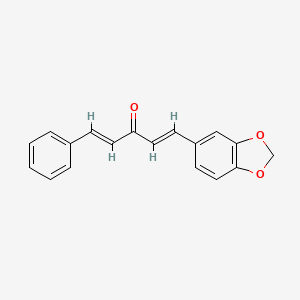
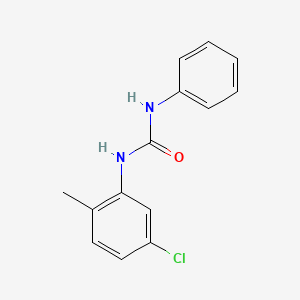
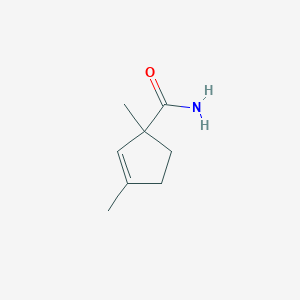
![6,7-Diphenyldibenzo[e,g][1,4]diazocine](/img/structure/B11956153.png)

